Glycyl-L-A-aminopimelyl-E-(D-2-aminoethyl)phosphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate would likely involve large-scale peptide synthesis methods, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides. Substitution reactions can result in modified peptides with different functional groups .
Scientific Research Applications
Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in biological processes and interactions with enzymes.
Medicine: Explored for potential therapeutic applications, including as enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of D-alanyl-D-alanine carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate: Unique due to its specific structure and functional groups.
Other Peptides: Similar peptides may include those with different amino acid sequences or modifications.
Uniqueness
This compound is unique due to its specific combination of amino acids and phosphonate group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H22N3O7P |
---|---|
Molecular Weight |
339.28 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-7-oxo-7-[[(1S)-1-phosphonoethyl]amino]heptanoic acid |
InChI |
InChI=1S/C11H22N3O7P/c1-7(22(19,20)21)13-9(15)5-3-2-4-8(11(17)18)14-10(16)6-12/h7-8H,2-6,12H2,1H3,(H,13,15)(H,14,16)(H,17,18)(H2,19,20,21)/t7-,8-/m0/s1 |
InChI Key |
DREJXTKPUGMERN-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN)P(=O)(O)O |
Canonical SMILES |
CC(NC(=O)CCCCC(C(=O)O)NC(=O)CN)P(=O)(O)O |
Origin of Product |
United States |
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